

Application Notes & Protocols: Methyl (cyclohexyloxy)acetate as a High-Boiling Point Solvent

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Compound of Interest

Compound Name: *Methyl (cyclohexyloxy)acetate*

CAS No.: 65593-73-9

Cat. No.: B1274155

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Introduction: The Strategic Value of High-Boiling Point Solvents

In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical parameter that can dictate reaction success, product purity, and process scalability. While low-boiling point solvents are easily removed, they can limit the accessible temperature range for thermally demanding reactions. High-boiling point solvents, such as **Methyl (cyclohexyloxy)acetate**, offer a robust solution for syntheses that require elevated temperatures to overcome activation energy barriers, improve reaction kinetics, or enhance the solubility of complex substrates.

Methyl (cyclohexyloxy)acetate, a member of the glycol ether ester family, combines the favorable characteristics of both ether and ester functionalities.[1][2] Its molecular structure imparts high thermal stability, excellent solvency for a wide range of organic compounds, and a

low volatility profile. These attributes make it an ideal candidate for specialized applications in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) where precise temperature control and reaction consistency are paramount. This document provides a detailed guide to the properties, applications, and handling protocols for **Methyl (cyclohexyloxy)acetate**.

Section 1: Physicochemical Profile

Methyl (cyclohexyloxy)acetate (CAS: 65593-73-9) is a colorless liquid whose utility is defined by its physical and chemical properties.[3] While comprehensive experimental data for this specific molecule is not broadly published, its properties can be understood from its structural class and data from closely related isomers.

Table 1: Key Physicochemical Properties

Property	Value / Characteristic	Source / Rationale
IUPAC Name	methyl 2-(cyclohexyloxy)acetate	[3]
CAS Number	65593-73-9	[3]
Molecular Formula	C ₉ H ₁₆ O ₃	[3]
Molecular Weight	172.22 g/mol	[3]
Boiling Point	> 200 °C (Estimated)	Based on related structures like methyl cyclohexyl acetate (201 °C) and the high-boiling nature of glycol ethers.[4]
Density	~0.95 - 1.05 g/cm ³ (Estimated)	Based on related isomers such as 2-Methylcyclohexyl acetate (~0.95 g/cm ³).[4][5]
Appearance	Clear, colorless liquid	Characteristic of similar acetate esters.[5]
Solubility	Low in water; Soluble in common organic solvents	Typical for esters of this molecular weight.[4][6]

| Flash Point | > 70 °C (Estimated) | Based on related structures like methyl cyclohexyl acetate (~74 °C).[4] |

Disclaimer: Some values are estimated based on structurally similar compounds due to limited publicly available data for **Methyl (cyclohexyloxy)acetate** itself.

Section 2: Core Advantages & Rationale for Use

The selection of **Methyl (cyclohexyloxy)acetate** is driven by several key advantages that address common challenges in chemical synthesis.

- **Broad Thermal Operating Window:** The high boiling point allows reactions to be conducted at sustained, elevated temperatures without the need for high-pressure apparatus. This is crucial for transformations with high activation energies, such as certain cross-coupling reactions or rearrangements.
- **Enhanced Solubility:** As a glycol ether ester, it possesses excellent solvency for a diverse range of organic molecules, including polar and non-polar compounds, resins, and complex APIs.[7][8] This can lead to more homogeneous reaction mixtures, faster reaction rates, and the prevention of substrate precipitation.
- **Chemical Stability:** The ether and ester functionalities are relatively inert under a wide range of conditions, including many catalytic cycles and moderately acidic or basic environments, ensuring the solvent does not interfere with the desired chemical transformation.
- **Process Safety and Consistency:** Its low vapor pressure reduces solvent loss through evaporation during long reaction times and minimizes worker exposure to volatile organic compounds (VOCs). This stability contributes to more predictable and reproducible reaction outcomes.

Section 3: Application Protocol — Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.[9] The reaction often requires heat to drive the catalytic cycle, particularly the rate-determining oxidative addition step.[10] **Methyl (cyclohexyloxy)acetate**

serves as an excellent high-temperature medium, ensuring all components, including the often poorly soluble boronic acids and organohalides, remain in solution.

Protocol: Synthesis of 4-Phenylbiphenyl

This protocol describes the coupling of 4-bromobiphenyl with phenylboronic acid.

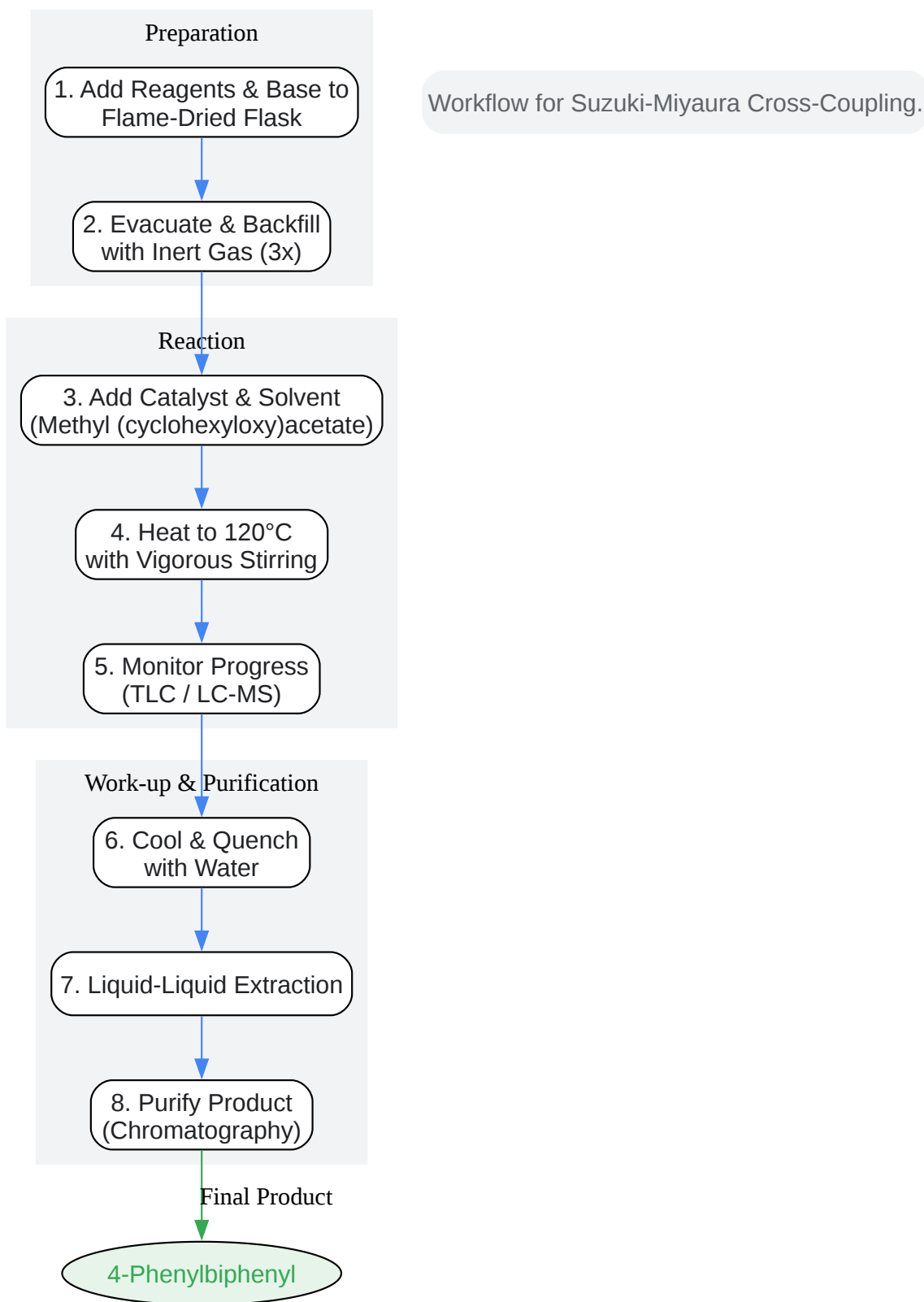
Materials:

- 4-Bromobiphenyl (1.0 eq)
- Phenylboronic acid (1.2 eq)
- Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
- Triphenylphosphine [PPh₃] (0.04 eq)
- Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
- **Methyl (cyclohexyloxy)acetate** (solvent, ~0.2 M concentration)
- Nitrogen or Argon gas supply

Step-by-Step Methodology:

- **Vessel Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 4-bromobiphenyl, phenylboronic acid, and anhydrous potassium carbonate.
- **Inerting the System:** Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
- **Catalyst and Solvent Addition:** Under a positive flow of inert gas, add the Pd(OAc)₂ and PPh₃ catalysts. Subsequently, add a sufficient volume of **Methyl (cyclohexyloxy)acetate** to achieve the target concentration.
- **Reaction Execution:** Lower the flask into an oil bath and begin vigorous stirring. Heat the reaction mixture to 120 °C. The mixture should be a homogenous solution or a fine slurry.

- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- Work-up:
 - Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
 - Quench the reaction by slowly adding deionized water.
 - Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent in vacuo.
- Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product, 4-phenylbiphenyl.



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Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Section 4: Post-Reaction Processing & Solvent Management

A primary consideration when using a high-boiling point solvent is its removal from the reaction product. Standard rotary evaporation at typical pressures is often inefficient.

Protocol: High-Boiling Point Solvent Removal

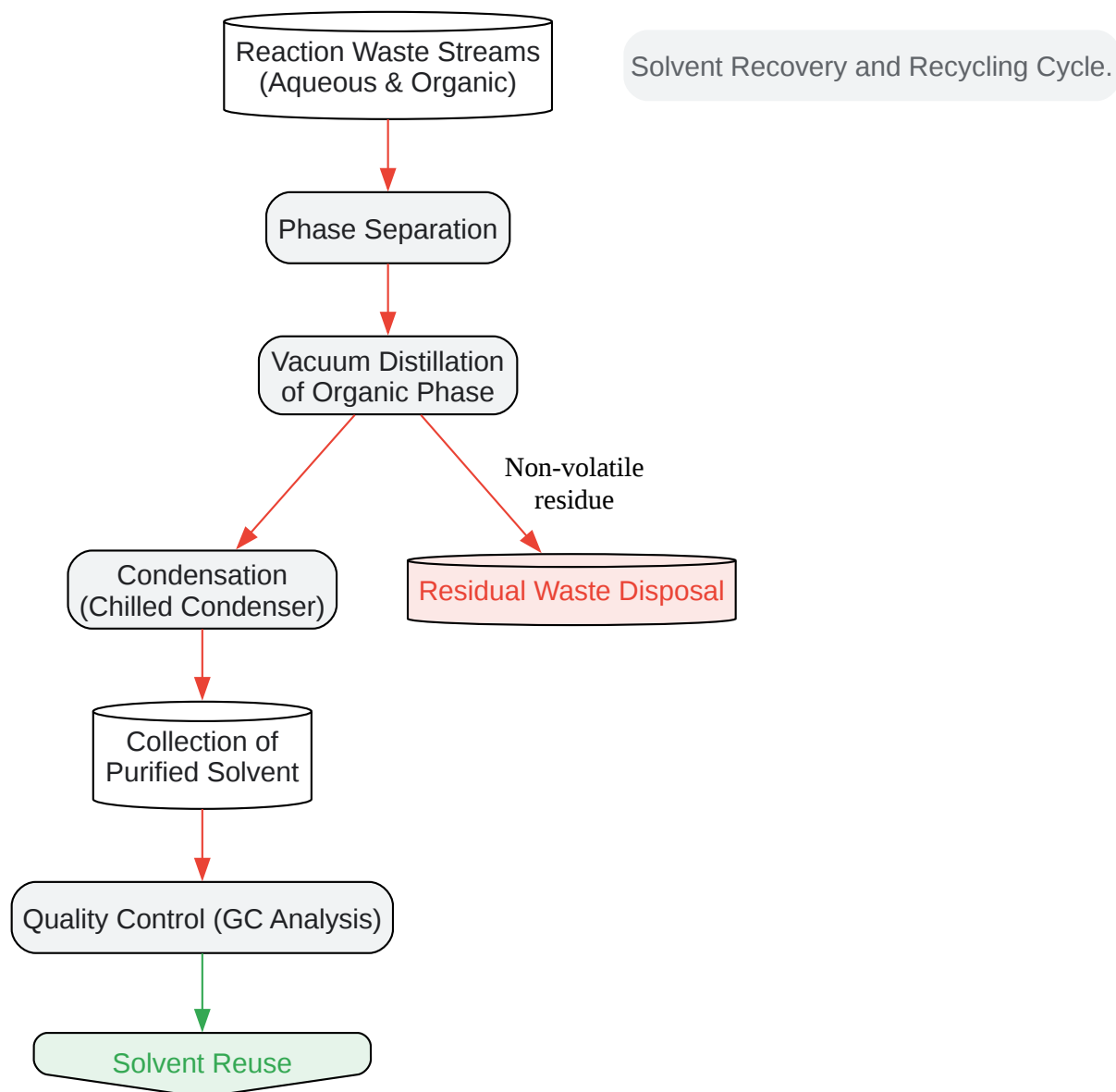
- **Initial Concentration:** If the product was extracted into a lower-boiling solvent (e.g., ethyl acetate), first remove this solvent using a standard rotary evaporator.
- **High-Vacuum Evaporation:** Transfer the crude product, now concentrated in **Methyl (cyclohexyloxy)acetate**, to a robust round-bottom flask. Connect the flask to a rotary evaporator equipped with a high-performance vacuum pump (capable of reaching <1 mbar).
[\[11\]](#)[\[12\]](#)
- **Controlled Heating:** Use a water or oil bath to gently heat the flask (typically 50-80 °C) to increase the vapor pressure of the solvent, facilitating faster removal.[\[13\]](#)
- **Complete Removal:** For thermally stable products, Kugelrohr or short-path distillation under high vacuum may be necessary to remove the final traces of the solvent.

Solvent Recovery and Recycling

The economic and environmental benefits of recovering and reusing high-boiling point solvents are significant. The most common method is vacuum distillation.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- **Collection:** Collect all aqueous and organic waste streams containing **Methyl (cyclohexyloxy)acetate**.
- **Phase Separation:** If a biphasic mixture is present, separate the organic layer.
- **Vacuum Distillation:** Transfer the solvent-rich organic phase to a distillation apparatus. Apply vacuum to lower the solvent's boiling point, reducing energy consumption and preventing thermal degradation.[\[14\]](#)

- **Condensation & Collection:** The vaporized solvent is passed through a chilled condenser and collected as a purified liquid, ready for reuse.
- **Quality Control:** Before reuse, verify the purity of the recovered solvent using Gas Chromatography (GC) to ensure contaminants are not reintroduced into subsequent reactions.



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Caption: Solvent Recovery and Recycling Cycle.

Section 5: Analytical Characterization of Residual Solvent

In pharmaceutical development, it is mandatory to quantify the amount of residual solvent in the final API. The accepted methodology is outlined in documents such as the United States Pharmacopeia (USP) Chapter <467>.[17][18][19][20]

- **Technique:** The standard method is Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID).
- **Principle:** A sample of the API is placed in a sealed vial and heated. The volatile residual solvent partitions into the headspace (the gas above the sample). An aliquot of this headspace gas is automatically injected into the GC, where the solvent is separated from other volatiles and quantified by the detector. This technique avoids injecting the non-volatile API onto the GC column.

Section 6: Safety & Handling

While specific toxicology data for **Methyl (cyclohexyloxy)acetate** is limited, safe handling practices should be based on data for related glycol ether esters and cyclohexyl acetates.[5][21][22]

- **Personal Protective Equipment (PPE):** Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]
- **Handling:** All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[23][24] Avoid contact with skin and eyes.[5]
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[23]
- **Spills:** Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
- **First Aid:**
 - **Eye Contact:** Immediately flush with copious amounts of water for at least 15 minutes.

- Skin Contact: Wash the affected area thoroughly with soap and water.[5]
- Inhalation: Move to fresh air.
- Ingestion: Do not induce vomiting. Rinse mouth with water. In all cases of exposure, seek medical attention.[5]

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